

Spectroscopic Profile of Dipyridin-2-yl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: Dipyridin-2-yl carbonate

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This technical guide provides a comprehensive overview of the spectroscopic data for di-2-pyridyl carbonate (DPC), a versatile reagent frequently employed in organic synthesis, particularly for the formation of esters, carbonates, and amides. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for di-2-pyridyl carbonate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.42	dd	4.8, 1.1	2H	Protons on the pyridine ring adjacent to nitrogen (position 6)
7.83	ddd	7.8, 7.7, 1.8	2H	Protons on the pyridine ring at position 4
7.30-7.23	m	4H	Protons on the pyridine ring at positions 3 and 5	

Note: Data obtained from a synthesis and characterization study of di-2-pyridyl carbonate.[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature.	

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in the searched literature.		

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Data not available in the searched literature.		

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of di-2-pyridyl carbonate was recorded on a standard NMR spectrometer. A sample of the compound was dissolved in a deuterated solvent, typically chloroform- d (CDCl_3), and transferred to a 5 mm NMR tube. The spectrum was acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

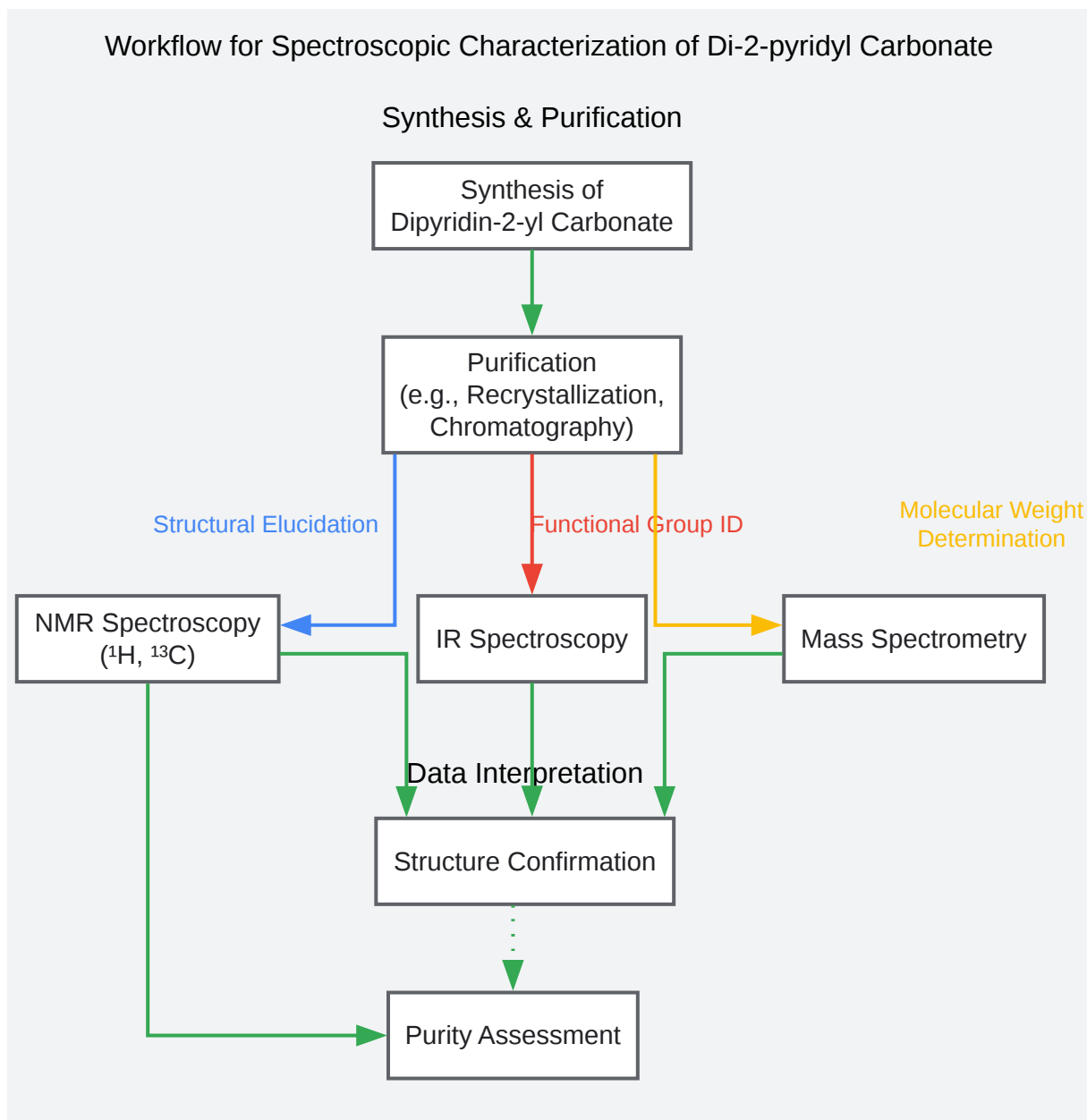
While specific data for di-2-pyridyl carbonate was not found, a general procedure for obtaining an IR spectrum of a solid sample involves using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. For ATR, the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

For the analysis of a non-volatile solid like di-2-pyridyl carbonate, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized organic compound like di-2-pyridyl carbonate.



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Workflow for Spectroscopic Characterization

This guide serves as a foundational resource for the spectroscopic properties of di-2-pyridyl carbonate. While comprehensive ^1H NMR data is presented, further research is required to populate the ^{13}C NMR, IR, and MS datasets. The provided experimental protocols and logical workflow offer a solid framework for the analysis and characterization of this and similar organic compounds.

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References

- 1. CARBONIC ACID DI-2-PYRIDYL ESTER | 1659-31-0 [chemicalbook.com]
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